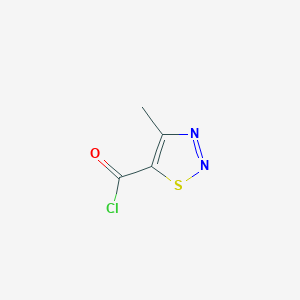

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylthiadiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2OS/c1-2-3(4(5)8)9-7-6-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNDOCTUXWLDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371743 | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59944-65-9 | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the conversion of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to its corresponding acid chloride, 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. This transformation is a critical step in the synthesis of various biologically active molecules, leveraging the high reactivity of the acid chloride for further functionalization.

Reaction Overview

The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis. For the substrate 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, the most common and effective method employs thionyl chloride (SOCl₂). This reagent is favored due to its reliability and the convenient removal of byproducts, which are gaseous (SO₂ and HCl).[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The overall transformation is as follows:

Chemical Reaction Scheme

Reagents and Reaction Conditions

The successful conversion to the acid chloride hinges on the appropriate selection of reagents and careful control of reaction parameters.

| Parameter | Recommended Condition | Notes |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Excess thionyl chloride is typically used to drive the reaction to completion and can also serve as the solvent.[3] |

| Solvent | Neat (excess SOCl₂) or an inert solvent such as toluene or dichloromethane. | The choice of solvent depends on the scale of the reaction and the desired workup procedure. |

| Temperature | Reflux | Heating the reaction mixture to reflux ensures a sufficient reaction rate.[3] |

| Reaction Time | 2-3 hours | Reaction progress can be monitored by the cessation of HCl gas evolution.[3][4] |

| Work-up | Removal of excess SOCl₂ under reduced pressure. | The crude product is often of sufficient purity for subsequent steps.[3] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar heterocyclic carboxylic acids.[3][4]

Materials:

-

4-methyl-1,2,3-thiadiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubbing system (e.g., a beaker with NaOH solution)

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq).

-

In a fume hood, carefully add an excess of thionyl chloride (5-10 eq). The thionyl chloride can be used as the solvent. Alternatively, the carboxylic acid can be suspended in an inert solvent like toluene before the addition of thionyl chloride (2-3 eq).

-

Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

-

Heat the reaction mixture to reflux with constant stirring.

-

Maintain the reflux for 2-3 hours. The reaction is typically complete when the evolution of gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To avoid contamination of the vacuum pump, a cold trap is recommended.

-

The resulting crude this compound is a solid or oil and is typically used in the next synthetic step without further purification.[3]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of the target acid chloride.

Logical Relationship of the Reaction Mechanism

The conversion of the carboxylic acid to the acid chloride with thionyl chloride proceeds through a well-established mechanistic pathway.

Caption: Simplified mechanistic pathway for the acid chloride formation.

Safety Considerations

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction evolves hydrogen chloride and sulfur dioxide , which are toxic and corrosive gases. A proper gas trap or scrubbing system is essential to neutralize these byproducts.

-

The work-up procedure involving the removal of excess thionyl chloride under reduced pressure should be performed cautiously to prevent bumping and inhalation of vapors.

This technical guide provides a comprehensive overview of the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this valuable synthetic intermediate for application in drug discovery and development programs.

References

An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: Properties, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride. This compound serves as a valuable building block in medicinal chemistry, leveraging the diverse pharmacological activities associated with the 1,2,3-thiadiazole scaffold. This document includes detailed experimental protocols, tabulated physicochemical data, and visualizations of synthetic pathways and potential mechanisms of action to support researchers in the fields of chemical synthesis and drug development.

Introduction

The 1,2,3-thiadiazole ring is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The unique electronic and structural features of this scaffold make it an attractive starting point for the design of novel therapeutic agents. This compound is a key intermediate, offering a reactive handle for the introduction of the 4-methyl-1,2,3-thiadiazole moiety into a variety of molecular frameworks. Its utility lies in its ability to readily react with nucleophiles to form amides, esters, and other carbonyl derivatives, thus enabling the exploration of a broad chemical space for drug discovery.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. These data are essential for its handling, characterization, and use in chemical synthesis.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 59944-65-9 |

| Molecular Formula | C₄H₃ClN₂OS |

| Molecular Weight | 162.60 g/mol |

| Appearance | Not explicitly stated, likely a solid |

| Purity | Commercially available with ≥90% purity |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Salient Features |

| ¹H NMR | Singlet for the methyl (CH₃) protons, expected around δ 2.5-3.0 ppm. |

| ¹³C NMR | Signal for the methyl carbon (CH₃) around δ 15-25 ppm. Signal for the carbonyl carbon (C=O) expected in the range of δ 160-170 ppm. Signals for the thiadiazole ring carbons. |

| IR Spectroscopy | Strong absorption band for the carbonyl (C=O) stretching vibration, expected in the range of 1750-1800 cm⁻¹, characteristic of an acyl chloride. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 162 (for ³⁵Cl) and 164 (for ³⁷Cl) in an approximate 3:1 ratio. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the chlorination of its corresponding carboxylic acid precursor, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Synthesis Workflow

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of a structurally related thiazole carbonyl chloride and should provide a robust starting point for the synthesis of the title compound.

Materials:

-

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (as solvent)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber (for HCl and SO₂ fumes)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 equivalent) in an excess of thionyl chloride (5-10 equivalents). Alternatively, the reaction can be carried out in an inert anhydrous solvent such as toluene or dichloromethane with a smaller excess of thionyl chloride (2-3 equivalents).

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 80°C for thionyl chloride as both reagent and solvent) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, the crude product can be co-evaporated with anhydrous toluene (2-3 times).

-

Purification: The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization from a non-polar solvent, though its reactivity may pose challenges.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic and corrosive gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Chemical Reactivity

As a typical acyl chloride, this compound is a highly reactive electrophile. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles to form a range of derivatives. This reactivity is central to its utility as a building block in organic synthesis.

Structural Analysis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information from closely related analogs and computational predictions to offer a detailed overview of its structural and spectroscopic properties. This document covers the synthesis, predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and a proposed analytical workflow for the characterization of this compound. All quantitative data is summarized in structured tables, and experimental protocols are detailed to facilitate practical application.

Introduction

This compound (CAS No. 59944-65-9) is a heterocyclic compound featuring a 1,2,3-thiadiazole ring substituted with a methyl group and a carbonyl chloride functional group.[1][2] The thiadiazole moiety is a significant pharmacophore known to be present in a variety of biologically active molecules.[3][4] The high reactivity of the acyl chloride group makes this compound a versatile building block for the synthesis of a wide range of derivatives, including amides, esters, and ketones, which are of interest in drug discovery and development. A thorough understanding of its structural characteristics is therefore crucial for its effective utilization in synthetic chemistry.

Synthesis

The primary synthetic route to this compound involves the conversion of its corresponding carboxylic acid, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.[5] This transformation is typically achieved by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂).[5]

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

The precursor, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, can be synthesized via the Hurd-Mori reaction, a common method for the formation of the 1,2,3-thiadiazole ring.[4]

Conversion to this compound

The carboxylic acid is converted to the acid chloride using an excess of thionyl chloride, often in an inert solvent or neat. The reaction proceeds with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Materials:

-

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as solvent)

-

Rotary evaporator

-

Reaction flask with reflux condenser and gas trap (to neutralize HCl and SO₂ fumes)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1 equivalent).

-

Carefully add an excess of thionyl chloride (typically 2-5 equivalents), either neat or in an anhydrous solvent like toluene.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation.

Diagram of Synthetic Workflow

Caption: Synthetic pathway for this compound.

Structural and Spectroscopic Analysis

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single signal for the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.5 - 3.0 | Singlet | 3H | -CH₃ |

The chemical shift of the methyl group is influenced by the electron-withdrawing nature of the thiadiazole ring and the carbonyl chloride group.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| 160 - 165 | C=O (carbonyl) | The carbonyl carbon of an acyl chloride is typically found in this region. |

| 150 - 155 | C5 (thiadiazole) | Carbon atom attached to the carbonyl chloride group. |

| 140 - 145 | C4 (thiadiazole) | Carbon atom attached to the methyl group. |

| 15 - 20 | -CH₃ | Methyl carbon. |

Note: The exact chemical shifts can be influenced by the solvent used for analysis.

Predicted FT-IR Spectroscopy

The FT-IR spectrum will be characterized by a strong absorption band for the carbonyl group of the acyl chloride.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Weak | C-H stretch (methyl) |

| 1770 - 1810 | Strong | C=O stretch (acyl chloride) |

| 1400 - 1600 | Medium | C=N and C=C stretches (thiadiazole ring) |

| 600 - 800 | Medium-Strong | C-Cl stretch |

The high frequency of the C=O stretch is a characteristic feature of acyl chlorides.[6][7]

Predicted Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for an acyl chloride.

| Predicted m/z | Assignment | Notes |

| 162/164 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.[8] |

| 127 | [M-Cl]⁺ | Loss of a chlorine radical to form an acylium ion. This is often a prominent peak.[9] |

| 99 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |

Proposed Analytical Workflow

A standard workflow for the structural confirmation of synthesized this compound would involve a combination of chromatographic and spectroscopic techniques.

Diagram of Analytical Workflow

Caption: Proposed analytical workflow for structural characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, structural analysis of this compound. The provided synthetic protocol and predicted spectroscopic data serve as a valuable resource for researchers working with this important chemical intermediate. The proposed analytical workflow outlines the necessary steps for the rigorous characterization of this compound. Further experimental studies, particularly X-ray crystallography, would be beneficial for the definitive confirmation of its three-dimensional structure.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C4H3ClN2OS) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide on the Spectroscopic Data of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride (CAS No. 59944-65-9) is a reactive chemical intermediate of significant interest in the synthesis of novel pharmaceutical and agrochemical compounds.[1][2] Its bifunctional nature, possessing both a thiadiazole ring and a reactive acyl chloride group, makes it a versatile building block for creating more complex molecules with potential biological activity. The 1,2,3-thiadiazole moiety itself is a known pharmacophore found in a variety of compounds with antimicrobial and other medicinal properties.[3]

Molecular Structure and Properties

Synthesis

The primary route for the synthesis of this compound is the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[4] This is a standard method for converting carboxylic acids to acyl chlorides.

Caption: Synthetic and analytical workflow for this compound.

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound. These values are derived from known spectral data of similar 1,2,3-thiadiazole derivatives and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 2.8 - 3.0 | Singlet | 3H | -CH₃ | The methyl group on the thiadiazole ring is expected to be a singlet in this range, deshielded by the heterocyclic ring. |

| - | - | - | Carbonyl Carbon (C=O) | No proton attached. |

| - | - | - | Ring Carbons | No protons attached. |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 15 - 20 | -CH₃ | Typical range for a methyl group attached to an sp² hybridized carbon in a heterocyclic system. |

| ~ 145 - 155 | C4 (C-CH₃) | The carbon atom of the thiadiazole ring bearing the methyl group. Chemical shifts for similar systems have been observed in this region. |

| ~ 155 - 165 | C5 (C-C=O) | The carbon atom of the thiadiazole ring attached to the carbonyl group. This carbon is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and the carbonyl group. |

| ~ 160 - 170 | Carbonyl (C=O) | The carbonyl carbon of an acyl chloride is typically found in this downfield region. For comparison, the carbonyl carbon in derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide appears around 163-165 ppm.[3] The acyl chloride is expected to be in a similar or slightly more downfield region. |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~ 1750 - 1790 | Strong | C=O Stretch (Acyl Chloride) | This is the characteristic stretching frequency for the carbonyl group in an acyl chloride. It is typically at a higher wavenumber compared to carboxylic acids or esters due to the inductive effect of the chlorine atom. |

| ~ 1500 - 1600 | Medium | C=N Stretch | Characteristic stretching vibration for the C=N bond within the thiadiazole ring. |

| ~ 1300 - 1400 | Medium | Thiadiazole Ring Vibrations | These bands are characteristic of the heterocyclic ring system. |

| ~ 650 - 800 | Strong | C-Cl Stretch | The carbon-chlorine stretching vibration is expected in this region. |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation | Notes |

| 162/164 | [M]⁺ Molecular Ion Peak | Expected to appear as a pair of peaks with an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). |

| 127 | [M - Cl]⁺ | Loss of the chlorine radical from the molecular ion. |

| 99 | [M - Cl - CO]⁺ or [C₄H₃N₂S]⁺ | Subsequent loss of carbon monoxide from the [M - Cl]⁺ fragment, a common fragmentation pathway for carbonyl compounds. This would correspond to the 4-methyl-1,2,3-thiadiazole radical cation. |

| 71 | [C₃H₃S]⁺ | Further fragmentation of the thiadiazole ring. |

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on standard organic chemistry techniques for the conversion of a carboxylic acid to an acyl chloride.

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reaction: To the flask, add 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 equivalent). Add excess thionyl chloride (SOCl₂, ~5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Heating: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation).

-

Purification: The resulting crude this compound is often used directly in the next synthetic step without further purification due to its reactivity. If purification is necessary, it may be attempted by vacuum distillation, though care must be taken to avoid decomposition.

Spectroscopic Characterization Protocols

-

¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the compound in a deuterated solvent that does not react with acyl chlorides (e.g., CDCl₃ or C₆D₆). Record the spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

IR Spectroscopy: Acquire the spectrum using an FT-IR spectrometer. For this reactive compound, placing a drop of the neat liquid between two salt plates (NaCl or KBr) is a suitable method.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) for fragmentation analysis or a softer ionization method like electrospray ionization (ESI) if the molecular ion is unstable.

Logical Relationships and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the interaction of this compound with biological signaling pathways. Its high reactivity as an acyl chloride suggests that it is unlikely to be stable in a biological system and would likely react non-specifically with nucleophiles such as water, amines, and thiols.

Its primary role is as a synthetic precursor. The biological activities of its derivatives, such as amides and esters, are of greater interest. For instance, various derivatives of 1,2,3-thiadiazoles have been investigated for their potential as antimicrobial agents.[3] The logical relationship is that the carbonyl chloride is a key intermediate that allows for the facile introduction of the 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety onto various scaffolds to explore their structure-activity relationships.

Caption: Logical relationship of the title compound's properties and applications.

Conclusion

This compound is a valuable reactive intermediate for the synthesis of novel compounds in medicinal and materials science. While direct experimental spectroscopic data is not widely published, a comprehensive understanding of its expected spectral characteristics can be achieved through the analysis of related compounds. The data and protocols presented in this guide are intended to assist researchers in the synthesis, identification, and utilization of this versatile chemical building block.

References

Stability and Storage of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, a key intermediate in pharmaceutical and agrochemical research. Due to its reactive acyl chloride functional group, this compound requires careful handling and storage to maintain its integrity and ensure experimental reproducibility. This document outlines the principal factors influencing its stability, including hydrolysis, thermal decomposition, and photostability. Detailed protocols for storage and handling, as well as a generalized experimental workflow for stability assessment, are provided.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,3-thiadiazole ring is a component of various biologically active molecules. The acyl chloride moiety serves as a reactive handle for the synthesis of a wide array of derivatives, such as amides, esters, and ketones, making it a valuable building block in the development of novel therapeutic agents and agrochemicals.

The inherent reactivity of the acyl chloride group, however, presents challenges regarding the compound's stability and storage. Improper handling can lead to degradation, primarily through hydrolysis, which can compromise sample purity and impact the reliability of experimental outcomes. This guide aims to provide a detailed understanding of the factors affecting the stability of this compound and to offer best practices for its long-term storage and handling.

Chemical Properties

| Property | Value |

| Chemical Formula | C₄H₃ClN₂OS |

| Molecular Weight | 162.60 g/mol |

| CAS Number | 59944-65-9 |

| Appearance | Typically a solid |

| Purity | Commercially available with ≥90% purity |

Factors Affecting Stability

The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack, particularly by water. The general stability of the 1,2,3-thiadiazole ring system is relatively high due to its aromatic character.

Hydrolysis

Acyl chlorides are highly reactive towards water, and this compound is no exception. The reaction with water is typically rapid and exothermic, leading to the formation of the corresponding carboxylic acid (4-Methyl-1,2,3-thiadiazole-5-carboxylic acid) and hydrochloric acid.[1][2][3][4][5] This is the most significant degradation pathway and necessitates stringent control over moisture exposure during storage and handling.

The proposed mechanism for hydrolysis involves a nucleophilic addition of water to the carbonyl carbon, followed by the elimination of the chloride ion.

Caption: Mechanism of Hydrolysis.

Thermal Stability

Photostability

Thiadiazole derivatives have been investigated for their potential as photostabilizers, suggesting that the thiadiazole ring itself possesses a degree of photostability. However, prolonged exposure to UV light can lead to the degradation of many organic compounds. To ensure the long-term integrity of this compound, it is prudent to protect it from light.

Recommended Storage and Handling

To minimize degradation and ensure the longevity of this compound, the following storage and handling protocols are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Use a tightly sealed, amber glass vial or a container with a secure, lined cap. | Protects from light and prevents moisture ingress. |

| Desiccation | Store in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite). | Actively removes any residual moisture from the storage environment. |

| Handling | Handle in a glove box or a fume hood with controlled humidity. Use dry solvents and glassware. | Minimizes exposure to atmospheric moisture during experimental procedures. |

Experimental Protocol: Stability Assessment

The following is a generalized protocol for assessing the stability of this compound under various stress conditions.

Materials and Equipment

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Formic acid (for mobile phase)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Temperature and humidity-controlled chambers

-

Photostability chamber

-

Inert gas (argon or nitrogen)

-

Dry glassware

Experimental Workflow

Caption: Experimental workflow for stability assessment.

HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 254-280 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Data Analysis

The percentage of the remaining this compound at each time point is calculated relative to the initial concentration (time zero). The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.

Logical Relationship of Stability Factors

The stability of this compound is a function of several interconnected factors. The following diagram illustrates these relationships.

Caption: Factors influencing stability.

Conclusion

This compound is a valuable but sensitive reagent. Its stability is critically dependent on the stringent exclusion of moisture. By adhering to the recommended storage and handling protocols outlined in this guide, researchers can ensure the integrity of the compound, leading to more reliable and reproducible experimental results. For critical applications, it is advisable to perform a purity check before use, especially for older batches or those that may have been inadvertently exposed to ambient conditions.

References

A Technical Guide to the Formation of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the chemical synthesis and reaction mechanisms involved in the formation of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride. This compound serves as a critical reactive intermediate for the synthesis of various derivatives, particularly in the fields of medicinal chemistry and agrochemistry. 1,2,3-thiadiazoles are a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The carbonyl chloride at the 5-position is a versatile functional group, enabling further molecular modifications to generate compound libraries for drug discovery programs.[1]

Overall Synthetic Pathway

The formation of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of the stable precursor, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. The second stage is the conversion of this carboxylic acid into the more reactive acyl chloride.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

The core 1,2,3-thiadiazole ring system is synthesized using the Hurd-Mori reaction.[3] This reaction involves the cyclization of an appropriate hydrazone derivative with thionyl chloride (SOCl₂).[3][4] For the target molecule, the synthesis begins with a suitable hydrazone that will yield the 4-methyl and 5-carboxylate substituents, followed by hydrolysis of the resulting ester.

Mechanism of the Hurd-Mori Reaction

The Hurd-Mori synthesis is a reliable method for forming the 1,2,3-thiadiazole ring.[1] The reaction proceeds by treating a hydrazone that has an α-methylene group with thionyl chloride.[5] The thionyl chloride acts as both a dehydrating and cyclizing agent, leading to the formation of the heterocyclic ring.

Caption: Simplified mechanism of the Hurd-Mori 1,2,3-thiadiazole synthesis.

Experimental Protocol: Synthesis and Hydrolysis

The following is a representative two-step protocol adapted from methodologies for analogous compounds.[1]

Step A: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Synthesis

-

A suitable hydrazone precursor, such as the hydrazone of ethyl 2-chloroacetoacetate, is dissolved in an inert solvent like dichloromethane or ethyl acetate.

-

The solution is cooled in an ice bath.

-

Thionyl chloride (SOCl₂) is added dropwise while maintaining the low temperature.

-

After the addition is complete, the mixture is stirred for several hours, allowing it to warm to room temperature.

-

The reaction mixture is then carefully quenched with a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, which can be purified by column chromatography.

Step B: Hydrolysis to 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

-

The purified ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux and stirred for several hours until thin-layer chromatography (TLC) indicates the disappearance of the starting material.[1]

-

After cooling to room temperature, the ethanol is removed using a rotary evaporator.[1]

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 2-3 with hydrochloric acid, causing the carboxylic acid to precipitate.[1]

-

The solid precipitate is collected by filtration, washed with cold water, and dried to yield 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. The product can be further purified by recrystallization.[1]

Quantitative Data: Precursor Synthesis

The synthesis of 1,2,3-thiadiazole derivatives often proceeds with good yields, although this can be dependent on the specific substrates and reaction conditions.

| Parameter | Value | Reference |

| Product | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | [6] |

| CAS Number | 18212-21-0 | [6] |

| Molecular Formula | C₄H₄N₂O₂S | [6] |

| Molecular Weight | 144.15 g/mol | [6] |

| Appearance | Powder | [6] |

| Melting Point | 169-173 °C (decomposes) | [6] |

| Typical Yields (Analogues) | 57-98% | [2] |

Part 2: Formation of this compound

The conversion of a carboxylic acid to an acyl chloride is a standard and crucial transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[7][8]

Mechanism of Acyl Chloride Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group is converted into a better leaving group, facilitating its replacement by a chloride ion.

-

Activation: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[9]

-

Intermediate Formation: A proton transfer and the loss of a chloride ion lead to the formation of a reactive chlorosulfite intermediate.[10]

-

Nucleophilic Attack: The chloride ion released in the previous step acts as a nucleophile and attacks the carbonyl carbon.[7][10]

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into sulfur dioxide and another chloride ion, resulting in the final acyl chloride product.[9]

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using SOCl₂.

Experimental Protocol: Chlorination

A general procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride is as follows.

-

Place 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ produced).

-

Add an excess of thionyl chloride (SOCl₂), which can also serve as the solvent.[11] Alternatively, an inert solvent like dichloromethane can be used.

-

The mixture is gently heated to reflux and maintained at that temperature for several hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, the excess thionyl chloride is carefully removed by distillation under reduced pressure.

-

The crude this compound is obtained as the residue and can be used in subsequent reactions without further purification or can be purified by vacuum distillation if necessary.

Quantitative Data: Acyl Chloride Formation

This conversion is typically a high-yielding reaction.

| Parameter | Value | Reference |

| Product | This compound | [12] |

| CAS Number | 59944-65-9 | [12] |

| Molecular Formula | C₄H₃ClN₂OS | [12] |

| Molecular Weight | 162.60 g/mol | [12] |

| Reagent | Thionyl Chloride (SOCl₂) | [8][11] |

| Conditions | Reflux, neat or with solvent | [11] |

| Byproducts | SO₂(g), HCl(g) | [7][8] |

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid 97 18212-21-0 [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 12. scbt.com [scbt.com]

Methodological & Application

The Role of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride in Thiamethoxam Synthesis: A Review of Existing Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamethoxam, a second-generation neonicotinoid insecticide, is a crucial component in modern crop protection. Its synthesis has been a subject of extensive research, aiming for efficient and scalable production methods. This document explores the potential involvement of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride as a chemical intermediate in the synthesis of thiamethoxam. Based on a thorough review of available scientific literature, this report clarifies the established synthetic pathways of thiamethoxam and investigates the documented roles of 4-methyl-1,2,3-thiadiazole derivatives in agrochemical research.

Established Synthesis of Thiamethoxam

The primary and well-documented industrial synthesis of thiamethoxam proceeds through the condensation reaction of two key intermediates: 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-chloromethyl thiazole .[1][2][3][4] This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).[3][4]

The synthesis can be summarized in the following key steps:

-

Preparation of N-methyl nitroguanidine: This intermediate is synthesized from S-Methyl-N-nitro-isothiourea and methylamine.[1]

-

Formation of the oxadiazinane ring: N-methyl nitroguanidine undergoes a Mannich reaction with formaldehyde in formic acid to yield 3-methyl-4-nitroimino-1,3,5-oxadiazinane.[1]

-

Synthesis of 2-chloro-5-chloromethyl thiazole: This intermediate is prepared through various methods, including the diazotization and chlorination of 2-amino-5-methylthiazole.[2]

-

Final Condensation: The 3-methyl-4-nitroimino-1,3,5-oxadiazinane is N-alkylated with 2-chloro-5-chloromethyl thiazole to produce thiamethoxam.[1][3]

The overall synthetic pathway is depicted below:

Figure 1: Established synthetic pathway for Thiamethoxam.

Investigation of this compound in Thiamethoxam Synthesis

A comprehensive review of the scientific and patent literature did not reveal any established or documented synthetic route for thiamethoxam that utilizes This compound as a starting material or intermediate. The core structure of thiamethoxam is a thiazole ring linked to an oxadiazinane moiety, and the precursors are designed to construct this specific framework.

The 1,2,3-thiadiazole ring system present in "this compound" is structurally distinct from the thiazole ring found in thiamethoxam. While both are sulfur and nitrogen-containing heterocycles, their chemical properties and reactivity in the context of forming the thiamethoxam skeleton are different.

Applications of 4-Methyl-1,2,3-thiadiazole Derivatives in Agrochemicals

Although not directly involved in thiamethoxam synthesis, derivatives of 4-methyl-1,2,3-thiadiazole have been investigated for their own biological activities in the agricultural sector. Research has shown that compounds based on the 1,2,3-thiadiazole scaffold exhibit a range of pesticidal properties.[5][6][7][8]

These derivatives have been explored for their potential as:

-

Fungicides: Demonstrating activity against various plant pathogenic fungi.[6]

-

Antiviral agents: Showing efficacy against plant viruses like the tobacco mosaic virus (TMV).[5][6]

-

Insecticides: Some derivatives have shown insecticidal activity against various pests.[8][9]

-

Plant growth regulators. [6]

These findings indicate that the 4-methyl-1,2,3-thiadiazole moiety is a valuable pharmacophore in the discovery of new agrochemicals, but its role appears to be independent of the synthesis of existing neonicotinoids like thiamethoxam.

Conclusion

Based on the available scientific literature, the synthesis of the insecticide thiamethoxam does not involve this compound as a precursor or intermediate. The established and industrially practiced synthesis relies on the condensation of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-chloromethyl thiazole.

While 4-methyl-1,2,3-thiadiazole derivatives are a class of compounds with recognized biological activities in the agrochemical field, their application is in the development of novel pesticides and not as building blocks for thiamethoxam. Researchers and professionals in drug and pesticide development should focus on the established synthetic routes for thiamethoxam and explore 4-methyl-1,2,3-thiadiazole derivatives as a separate class of potential agrochemicals.

References

- 1. Thiamethoxam - Wikipedia [en.wikipedia.org]

- 2. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2015180585A9 - Method of producing thiamethoxam - Google Patents [patents.google.com]

- 5. Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Utility of 4-Methyl-1,2,3-thiadiazole-5-carboxamides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of N-substituted amides through the reaction of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride with various primary and secondary amines. The resulting 4-Methyl-1,2,3-thiadiazole-5-carboxamides are a class of compounds with significant potential in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities.

Application Notes

The 4-methyl-1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities to molecules that contain it. The synthesis of carboxamide derivatives from this compound allows for the exploration of a vast chemical space by introducing a variety of amine-containing fragments. This structural diversity is key to modulating the physicochemical properties and biological activities of the resulting compounds.

Anticancer Potential: Several studies have highlighted the anticancer properties of thiadiazole derivatives. The resulting carboxamides from the described reaction are of particular interest as potential inhibitors of key signaling pathways implicated in cancer progression, such as the Ras-Raf-MEK-ERK pathway.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The 4-methyl-1,2,3-thiadiazole-5-carboxamide core can serve as a scaffold for the development of novel kinase inhibitors.

Antimicrobial and Antiviral Activity: Derivatives of 4-methyl-1,2,3-thiadiazole have demonstrated notable antimicrobial and antiviral activities. The introduction of various amine moieties can enhance these properties, leading to the development of new agents to combat resistant bacterial and viral strains.[3][4]

Herbicidal and Plant Growth Regulating Activity: The 1,2,3-thiadiazole ring is also a known pharmacophore in the agrochemical field. Specific amides derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown potent herbicidal and plant growth-regulating properties.

Other Biological Activities: The versatility of the 4-methyl-1,2,3-thiadiazole-5-carboxamide scaffold extends to other therapeutic areas, with derivatives exhibiting potential as anti-inflammatory, analgesic, and anticonvulsant agents.[5][6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted-4-methyl-1,2,3-thiadiazole-5-carboxamides

This protocol describes a general method for the acylation of primary and secondary amines with this compound.

Materials:

-

This compound

-

Appropriate primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Add the tertiary amine base (1.5 - 2.0 equivalents) to the stirred solution.

-

In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

-

Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Preparation of this compound

This protocol describes the synthesis of the starting acyl chloride from the corresponding carboxylic acid.

Materials:

-

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (excess, typically 2-5 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

-

A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

-

Standard laboratory glassware with a reflux condenser and a gas trap

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.

-

Add the anhydrous solvent, followed by the slow addition of thionyl chloride or oxalyl chloride. If using oxalyl chloride, add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction for the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

-

The resulting crude this compound is often used in the next step without further purification.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of various N-substituted-4-methyl-1,2,3-thiadiazole-5-carboxamides based on the general protocol.

Table 1: Reaction of this compound with Primary Amines

| Amine | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |

| Aniline | DCM | TEA | 4 | RT | 85-95 |

| 4-Methoxyaniline | THF | TEA | 6 | RT | 80-90 |

| 4-Chloroaniline | DCM | DIPEA | 5 | RT | 88-96 |

| Benzylamine | DCM | TEA | 2 | 0 to RT | 90-98 |

| Cyclohexylamine | THF | TEA | 3 | 0 to RT | 85-95 |

| n-Butylamine | DCM | DIPEA | 2 | 0 to RT | 92-99 |

Table 2: Reaction of this compound with Secondary Amines

| Amine | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |

| N-Methylaniline | THF | TEA | 12 | RT | 75-85 |

| Morpholine | DCM | TEA | 2 | 0 to RT | 90-98 |

| Piperidine | THF | DIPEA | 2 | 0 to RT | 92-99 |

| Diethylamine | DCM | TEA | 4 | 0 to RT | 80-90 |

| Pyrrolidine | THF | TEA | 2 | 0 to RT | 93-99 |

| Dibenzylamine | Toluene | DIPEA | 24 | 50 | 60-75 |

Note: The yields and reaction conditions are illustrative and may vary depending on the specific substrate and reaction scale.

Mandatory Visualization

Experimental Workflow

Caption: General workflow for the synthesis of N-substituted-4-methyl-1,2,3-thiadiazole-5-carboxamides.

Inhibition of the Ras-Raf-MEK-ERK Signaling Pathway

Caption: Inhibition of the MEK/ERK signaling pathway by a 4-methyl-1,2,3-thiadiazole-5-carboxamide derivative.

References

- 1. Small-molecule Articles | Smolecule [smolecule.com]

- 2. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. japsonline.com [japsonline.com]

Application Notes and Protocols for Amide Synthesis using 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of amides utilizing 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride as a key reagent. The described methodology is based on the robust and widely applicable Schotten-Baumann reaction conditions, a reliable method for acylating amines.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The use of acyl chlorides, such as this compound, provides a highly reactive electrophile for the efficient acylation of primary and secondary amines. The 1,2,3-thiadiazole moiety is a valuable heterocycle in drug discovery, known to exhibit a range of biological activities. This protocol offers a straightforward and effective method for incorporating this scaffold into new molecular entities.

Reaction Principle

The synthesis of amides from this compound and an amine proceeds via a nucleophilic acyl substitution reaction. The reaction is typically carried out in an inert aprotic solvent in the presence of a suitable base to neutralize the hydrogen chloride byproduct.[1] The general transformation is depicted below:

General Reaction Scheme for Amide Synthesis

Experimental Protocol

This protocol details the general procedure for the synthesis of an amide using this compound and a representative primary amine.

Materials:

-

This compound

-

Amine (e.g., Benzylamine)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a suitable base, such as triethylamine (1.1 - 1.5 eq.), to the solution. Stir the mixture at room temperature for 10-15 minutes.

-

Acyl Chloride Addition: Dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of anhydrous DCM in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the stirring amine solution over 15-30 minutes. An exothermic reaction may be observed. If necessary, cool the reaction flask in an ice bath to maintain the temperature at 0-5 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

-

Work-up:

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

-

-

Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a series of amides derived from this compound and various amines, following the protocol described above.

| Entry | Amine | Product | Molecular Formula | Yield (%) | Purity (%) |

| 1 | Benzylamine | N-benzyl-4-methyl-1,2,3-thiadiazole-5-carboxamide | C₁₁H₁₁N₃OS | 85 | >98 |

| 2 | Aniline | 4-methyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide | C₁₀H₉N₃OS | 78 | >97 |

| 3 | Morpholine | (4-methyl-1,2,3-thiadiazol-5-yl)(morpholino)methanone | C₈H₁₁N₃O₂S | 92 | >99 |

| 4 | Piperidine | (4-methyl-1,2,3-thiadiazol-5-yl)(piperidin-1-yl)methanone | C₉H₁₃N₃OS | 89 | >98 |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of amides using this compound.

Workflow for the synthesis and purification of amides.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the key components in the amide synthesis reaction.

Logical flow of the amide formation reaction.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Acyl chlorides are corrosive and moisture-sensitive. Handle with care.

-

Triethylamine and dichloromethane are volatile and have associated health risks. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of amides using this compound. The procedure is straightforward and can be adapted to a wide range of primary and secondary amines, making it a valuable tool for the synthesis of novel compounds for research and drug development.

References

Synthesis of Novel Bioactive Compounds from 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive compounds derived from 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. The 1,2,3-thiadiazole ring is a significant pharmacophore known to impart a wide range of biological activities to molecules, including antimicrobial, antifungal, antiviral, and anticancer properties. Starting from the versatile building block, this compound, a variety of derivatives such as amides, esters, and hydrazide-hydrazones can be synthesized. These compounds have shown promising results in preclinical studies, warranting further investigation for drug discovery and development.

Overview of Synthetic Pathways

The primary synthetic routes explored herein commence with the preparation of this compound from its corresponding carboxylic acid. This activated intermediate serves as a key precursor for the synthesis of various derivatives through nucleophilic acyl substitution reactions. The general synthetic workflow is outlined below.

Caption: General synthetic routes from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

Experimental Protocols

Synthesis of this compound

This protocol describes the conversion of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to its highly reactive acid chloride derivative.

Materials:

-

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Rotary evaporator

-

Round-bottom flask with reflux condenser and drying tube

Procedure:

-

To a solution of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1 equivalent) in anhydrous DCM or toluene, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

-

Alternatively, if using oxalyl chloride (1.5-2 equivalents), add a catalytic amount of DMF.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is typically used in the next step without further purification.

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamides

This protocol details the synthesis of amide derivatives by reacting the acid chloride with various primary or secondary amines.

Materials:

-

This compound

-

Substituted amine (1-1.2 equivalents)

-

Triethylamine (TEA) or Pyridine (as a base, 1.5 equivalents)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer

-

Separatory funnel

-

Standard work-up and purification reagents (e.g., HCl, NaHCO₃, brine, anhydrous Na₂SO₄, silica gel for chromatography)

Procedure:

-

Dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the cooled amine solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylate Esters

This protocol outlines the synthesis of ester derivatives from the acid chloride and various alcohols or phenols.

Materials:

-

This compound

-

Substituted alcohol or phenol (1-1.2 equivalents)

-

Pyridine or Triethylamine (as a base and catalyst, 1.5 equivalents)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Magnetic stirrer

-

Standard work-up and purification reagents

Procedure:

-

Dissolve the alcohol or phenol (1 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise with stirring.

-

Allow the reaction to proceed at room temperature for 6-18 hours.

-

Monitor the reaction by TLC.

-

Perform an aqueous work-up similar to the amide synthesis (washing with acid, base, and brine).

-

Dry the organic phase, remove the solvent, and purify the crude ester by column chromatography or recrystallization.

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

This intermediate is crucial for the synthesis of hydrazide-hydrazone derivatives.

Materials:

-

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

-

Hydrazine hydrate (80-99%)

-

Ethanol or Methanol

-

Reflux apparatus

Procedure:

-

Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (5-10 equivalents).

-

Heat the mixture to reflux for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry to obtain 4-methyl-1,2,3-thiadiazole-5-carbohydrazide.

Synthesis of 4-Methyl-1,2,3-thiadiazole-based Hydrazide-hydrazones

This protocol describes the final condensation step to obtain the target hydrazide-hydrazones.[1]

Materials:

-

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

-

Substituted aldehyde (1 equivalent)

-

Ethanol (96%)

-

Glacial acetic acid (catalytic amount)

-

Reflux apparatus

Procedure:

-

Dissolve 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (1 equivalent) in 96% ethanol.

-

Add the substituted aldehyde (1 equivalent) and a few drops of glacial acetic acid.

-

Heat the mixture to reflux for 3-6 hours.[1]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product often precipitates out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure hydrazide-hydrazone.[1]

Bioactivity Data

The synthesized compounds have been evaluated for a range of biological activities. A summary of the quantitative data is presented below.

Antimicrobial Activity

A series of hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1]

| Compound ID | Substituent on Aldehyde | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 15 | 5-Nitro-2-furyl | S. aureus ATCC 25923 | 1.95 | 3.9 | [1] |

| 15 | 5-Nitro-2-furyl | S. epidermidis ATCC 12228 | 3.9 | 7.81 | [1] |

| 15 | 5-Nitro-2-furyl | E. faecalis ATCC 29212 | 7.81 | 15.62 | [1] |

| 9 | 4-Dimethylaminophenyl | S. aureus ATCC 25923 | 125 | 250 | [1] |

| 8 | 4-Nitrophenyl | S. aureus ATCC 25923 | 250 | 500 | [1] |

Antifungal Activity

Certain derivatives have also shown moderate antifungal activity.

| Compound ID | Substituent on Aldehyde | Target Organism | MIC (µg/mL) | Reference |

| 2 | 2-Chlorophenyl | C. parapsilosis ATCC 22019 | 500 | [1] |

| 3 | 3-Chlorophenyl | C. parapsilosis ATCC 22019 | 500 | [1] |

| 5 | 2,4-Dichlorophenyl | C. parapsilosis ATCC 22019 | 500 | [1] |

| 8 | 4-Nitrophenyl | C. parapsilosis ATCC 22019 | 500 | [1] |

| 15 | 5-Nitro-2-furyl | C. parapsilosis ATCC 22019 | 250 | [1] |

Antiviral Activity against Tobacco Mosaic Virus (TMV)

Derivatives of 4-methyl-1,2,3-thiadiazole have been investigated for their potential as antiviral agents against plant viruses like TMV.

| Compound Type | Modification | Antiviral Activity (Protection, Inactivation, Curative) | Reference |

| Ugi reaction products | Containing 3-(trifluoromethyl)phenyl and 4-hydroxyphenyl | Good potential direct antivirus activities in vitro | |

| Ugi reaction products | Containing phenyl, 2-(trifluoromethyl)phenyl, 3-nitrophenyl, etc. | Good potential bioactivities in vivo |

Anticancer Activity

While specific data for derivatives of this compound are limited, the broader class of 1,2,3-thiadiazole derivatives has shown significant anticancer potential.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Proposed Mechanism | Reference |

| D-ring fused 1,2,3-thiadiazole DHEA derivatives | Human breast cancer (T47D) | 0.042 - 0.058 | Not specified | |

| Pyrazole oxime derivatives with 4-methyl-1,2,3-thiadiazole | Panc-1, Huh-7, HCT-116, SGC-7901 | Varies | Not specified |

Signaling Pathways and Mechanisms of Action

The precise signaling pathways for many 4-methyl-1,2,3-thiadiazole derivatives are still under investigation. However, based on studies of the broader thiadiazole class, several mechanisms of action have been proposed.

Disruption of Fungal Cell Wall Integrity

Some thiadiazole derivatives exert their antifungal effect by interfering with the biosynthesis of the fungal cell wall. This leads to a loss of cell shape, increased osmotic sensitivity, and eventual cell lysis.

Caption: Proposed mechanism of antifungal action via cell wall disruption.

Inhibition of Tubulin Polymerization in Cancer Cells

Certain 1,2,3-thiadiazole derivatives have been shown to act as microtubule-destabilizing agents. By binding to tubulin, they inhibit its polymerization into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

Caption: Anticancer mechanism via inhibition of tubulin polymerization.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a diverse library of bioactive compounds. The resulting amides, esters, and hydrazide-hydrazones have demonstrated significant potential as antimicrobial, antifungal, antiviral, and anticancer agents. The protocols provided herein offer a foundation for the further exploration and optimization of these promising scaffolds in the pursuit of novel therapeutic agents. Further research is warranted to elucidate the specific molecular targets and signaling pathways of these compounds to aid in the rational design of next-generation drug candidates.

References

Application Notes and Protocols for 4-Methyl-1,2,3-Thiadiazole Derivatives as Potential Fungicides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of 4-methyl-1,2,3-thiadiazole derivatives as potential fungicides. The information compiled from recent studies offers insights into their synthesis, antifungal efficacy, and methodologies for their biological assessment.

Introduction

The 1,2,3-thiadiazole ring is a significant pharmacophore in the development of novel agrochemicals due to its broad spectrum of biological activities, including fungicidal, antiviral, and insecticidal properties.[1][2] Derivatives of 4-methyl-1,2,3-thiadiazole, in particular, have emerged as a promising class of compounds for controlling phytopathogenic fungi.[3][4] These compounds can be synthesized through various methods, including the Hurd-Mori method and Ugi multicomponent reactions, allowing for the creation of diverse chemical libraries for screening.[1][2][5] This document outlines the synthesis, in vitro and in vivo evaluation protocols, and summarizes the reported antifungal activities of these derivatives.

Data Presentation: Antifungal Activity

The following tables summarize the quantitative data on the antifungal activity of various 4-methyl-1,2,3-thiadiazole derivatives against a range of plant pathogenic fungi.

Table 1: In Vitro Antifungal Activity of 4-Methyl-1,2,3-thiadiazole-5-carboxamide Derivatives [5]

| Compound | Target Fungus | Inhibition (%) at 50 µg/mL |

| 6a | Cercospora arachidicola | Good activity (comparable to commercial drug) |

| 6e | Various fungi | Moderate activity |

| 6f | Various fungi | Moderate activity |

| 6i | Various fungi | Moderate activity |

| 6j | Various fungi | Moderate activity |

Table 2: Fungicidal Activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][5][6][7]thiadiazoles [8]

| Compound | Target Fungus | EC50 (µmol/L) |

| 3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[1][5][7]triazolo[3,4-b][5][6][7]thiadizole | Pellicularia sasakii | 7.28 |

| 3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[1][5][7]triazolo[3,4-b][5][6][7]thiadizole | Alternaria solani | 42.49 |

Table 3: In Vivo Antifungal Activity of N-acyl-N-arylalaninates containing 1,2,3-thiadiazole [3][9]

| Compound | Target Fungus | Efficacy (%) at 200 µg/mL |

| 1d | Alternaria brassicicola | 92% |

Table 4: Antifungal Efficacy of Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates [2][7]

| Compound | Target Fungus | EC50 (µg/mL) |

| Triethyltin-based 1,2,3-thiadiazole carboxylate analogue | P. piricola | 0.12 |